3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity or basicity, redox potential, and reactivity with common reagents.Scientific Research Applications
Antitumor Activity
One area of application for derivatives of this compound is in the development of antitumor agents. Research has focused on the synthesis and evaluation of various derivatives for their potential antitumor activities. For instance, the design, synthesis, and antitumor activity evaluation of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been conducted. These compounds have shown promising in vitro antitumor activity against cell lines such as L1210, CHO, and HL60, indicating their potential as antitumor agents (Guo-qiang Hu, Li-li Hou, Songqiang Xie, & Wen-long Huang, 2008).
Antibacterial Activity
Another significant application is in the field of antibacterial agents. Compounds synthesized from triazole and pyridinone derivatives have been evaluated for their antibacterial efficacy. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibacterial agents. This indicates the versatility of these compounds in combating bacterial infections (Guo-qiang Hu, Sheng Li, & Wen-long Huang, 2006).
Drug Delivery Systems
The compound and its derivatives have also been explored for their potential in drug delivery systems. Studies have shown that certain pyrenyl derivatives can be encapsulated in water-soluble metalla-cages, which significantly enhance their cytotoxicity against cancer cells. This encapsulation method offers a novel approach to drug delivery, potentially increasing the efficacy and specificity of cancer treatments (J. Mattsson et al., 2010).
Synthetic Methodology
In addition to their applications in drug development and antibacterial agents, these compounds have contributed to advancements in synthetic chemistry. A new method for the synthesis of triazolopyrimidine derivatives has been developed, highlighting the chemical versatility and potential for creating a wide range of biologically active compounds. This method opens up new avenues for the synthesis of compounds with potential applications in various fields of medicine and biochemistry (M. Fizer, M. Slivka, & V. Lendel, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and disposal.
Future Directions
This could involve potential applications of the compound, areas of research it could open up, and its role in future scientific advancements.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-9-22-15(19-20-17(22)24)14-4-3-10-21(16(14)23)11-12-5-7-13(18)8-6-12/h2-8,10H,1,9,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWFDQQXVIIRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone |
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